

Technical Guide: HO-PEG3-CH2COOH, a Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PEG3-O-CH₂COOH**

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the heterobifunctional linker commonly known as HO-PEG3-CH₂COOH. It confirms that HO-PEG3-CH₂COOH and **PEG3-O-CH₂COOH** are synonyms for the same molecule.^{[1][2]} This document details its chemical identity, physicochemical properties, and core applications in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are provided, alongside diagrams illustrating its mechanism of action in targeted protein degradation and a typical experimental workflow.

Chemical Identity and Nomenclature

HO-PEG3-CH₂COOH is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a three-unit ethylene glycol spacer. This bifunctional nature allows for the sequential conjugation of two different molecules, making it an essential tool in constructing complex bioconjugates.

The nomenclature for this compound can vary, leading to potential confusion. The following names and identifiers all refer to the same chemical entity:

- Common Names: HO-PEG3-CH₂COOH, **PEG3-O-CH₂COOH**, Hydroxy-PEG3-acetic acid[2]
- Systematic (IUPAC) Name: 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid[3][4]
- Other Synonyms: Triethylene glycol mono(carboxymethyl) ether, 11-Hydroxy-3,6,9-trioxaundecanoic acid[2][4]
- CAS Number: 51951-05-4[1][4]

The structural formula is: HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-COOH

Physicochemical and Quantitative Data

The physical and chemical properties of HO-PEG3-CH₂COOH are critical for its application in precise chemical synthesis. The data is summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O ₆	[1][3][4]
Molecular Weight	208.21 g/mol	[1][2][3]
Purity (Typical)	≥95%	[1][2]
Appearance	Solid, Semi-solid, or Liquid	[2]
Solubility	Soluble in Water, DMSO, DMF, DCM	[2][5]
Storage Temperature	-20°C to 8°C, Sealed in dry conditions	[1][2]
InChI Key	NUAYEVLSVMOUPE-UHFFFAOYSA-N	[2][3]

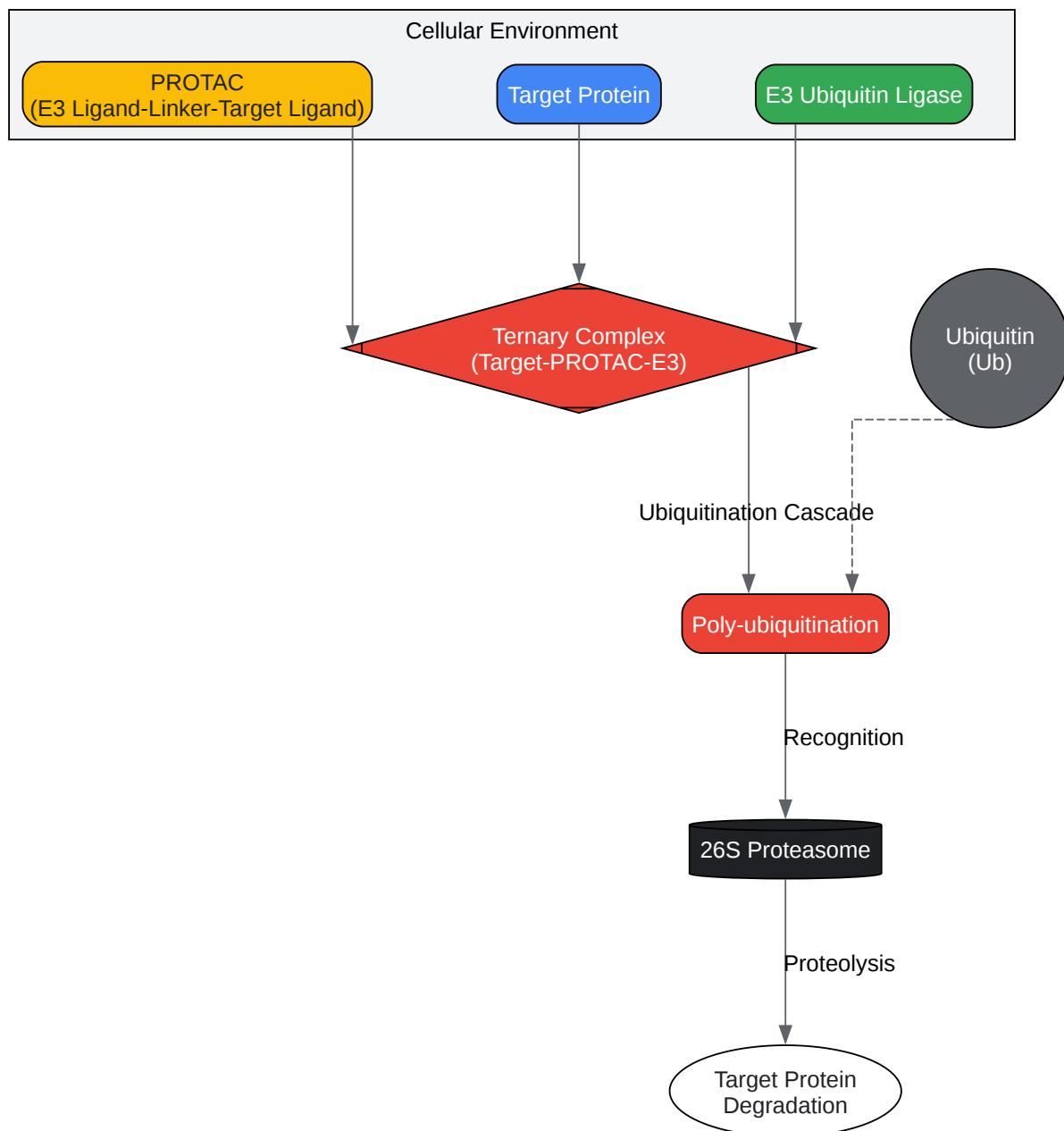
Core Applications in Drug Development

The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of conjugated molecules, while the terminal reactive groups provide anchor points for covalent linkage.[6][7][8]

- PROTAC Linkers: This is a primary application where the linker connects a target-binding ligand and an E3 ubiquitin ligase ligand.[1][9] The linker's length and flexibility are crucial for orienting the two ligands to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[9]
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody.[7][10] The carboxylic acid can be conjugated to an amine on the antibody, while the hydroxyl group can be modified to react with the drug payload.
- Bioconjugation: It serves as a general-purpose hydrophilic spacer to link various biomolecules, such as peptides, oligonucleotides, or proteins, to other molecules or surfaces.[6]

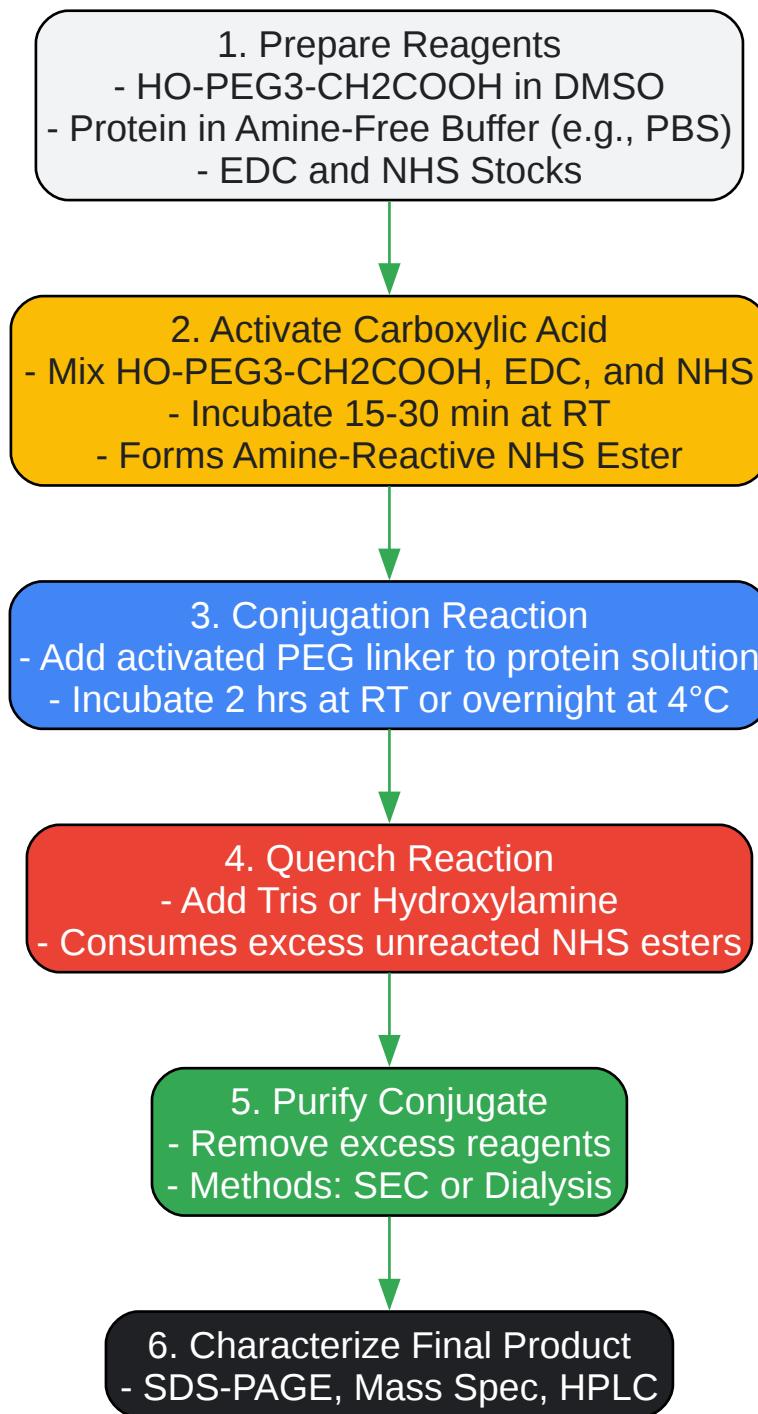
Signaling Pathway and Experimental Workflow Visualization

The diagram below illustrates the signaling pathway exploited by PROTACs constructed with a PEG3 linker. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.

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PROTAC Mechanism of Action

The following diagram outlines a typical workflow for conjugating the carboxylic acid moiety of HO-PEG3-CH₂COOH to a primary amine on a target molecule, such as a protein.



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Amine Conjugation Workflow

Experimental Protocols

The following protocols are generalized methodologies for using HO-PEG3-CH₂COOH in bioconjugation. Optimization is recommended for specific applications.

This protocol describes the conversion of the terminal carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which readily couples with primary amines.[11]

Materials:

- HO-PEG3-CH₂COOH
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[11]
- Molecule with primary amine (e.g., protein, peptide)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]
- Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

- Reagent Preparation:
 - Dissolve the amine-containing molecule in Conjugation Buffer to a concentration of 1-10 mg/mL.[11]
 - Immediately before use, dissolve HO-PEG3-CH₂COOH in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[11]
 - Prepare fresh EDC and NHS solutions in anhydrous DMSO or Activation Buffer.

- Activation Step:
 - In a separate microcentrifuge tube, combine the HO-PEG3-CH₂COOH solution with EDC and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[11]
 - Incubate the activation reaction for 15-30 minutes at room temperature. This forms the amine-reactive NHS ester.[11]
- Conjugation Step:
 - Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to protein should be optimized but can typically range from 5:1 to 20:1.[11]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
- Quenching Step:
 - Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[11]
 - Incubate for 15-30 minutes at room temperature.[11]
- Purification:
 - Remove excess PEG linker and reaction byproducts using a suitable method like SEC or dialysis. SEC is highly effective for separating the larger PEGylated protein from smaller reagents.[11]

The terminal hydroxyl group provides a secondary site for conjugation. It can be activated or converted to other functional groups. A common conversion is to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions (e.g., to introduce an azide or thiol).[12]

Materials:

- HO-PEG3-CH₂COOH (with the carboxylic acid group protected, e.g., as a methyl or t-butyl ester)

- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Pyridine
- p-Toluenesulfonyl chloride (TsCl)

Procedure:

- Reaction Setup:
 - Dissolve the carboxyl-protected HO-PEG3-CH₂COOH in anhydrous DCM.
 - Cool the solution to 0°C in an ice bath.
 - Add Triethylamine (typically 1.5-2.0 equivalents).
 - Slowly add p-Toluenesulfonyl chloride (1.1-1.3 equivalents) to the solution.
- Reaction:
 - Allow the mixture to slowly warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
- Work-up and Purification:
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
 - Remove the solvent under reduced pressure.
 - Purify the resulting tosylated PEG linker using column chromatography.
 - The tosyl group can then be displaced by various nucleophiles (e.g., NaN₃ to form an azide, or NaSH to form a thiol) to create a new reactive handle.[\[12\]](#)

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- To cite this document: BenchChem. [Technical Guide: HO-PEG3-CH₂COOH, a Heterobifunctional Linker for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3178352#ho-peg3-ch2cooh-synonym-for-peg3-o-ch2cooh>]

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